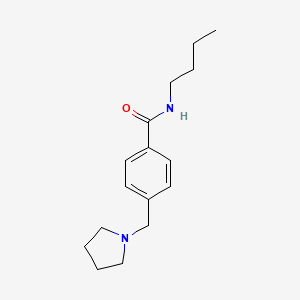
N-butyl-4-(1-pyrrolidinylmethyl)benzamide
Vue d'ensemble
Description
N-butyl-4-(1-pyrrolidinylmethyl)benzamide, also known as BPBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BPBM is a derivative of benzamide, which is a class of organic compounds that have been extensively studied for their biological activities.
Applications De Recherche Scientifique
N-butyl-4-(1-pyrrolidinylmethyl)benzamide has been found to have potential applications in various fields of scientific research. It has been studied for its antipsychotic, antidepressant, and analgesic activities. N-butyl-4-(1-pyrrolidinylmethyl)benzamide has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Furthermore, N-butyl-4-(1-pyrrolidinylmethyl)benzamide has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-butyl-4-(1-pyrrolidinylmethyl)benzamide is still not fully understood. However, it has been proposed that N-butyl-4-(1-pyrrolidinylmethyl)benzamide acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. N-butyl-4-(1-pyrrolidinylmethyl)benzamide has also been found to inhibit the activity of monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters. These actions of N-butyl-4-(1-pyrrolidinylmethyl)benzamide may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-butyl-4-(1-pyrrolidinylmethyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. N-butyl-4-(1-pyrrolidinylmethyl)benzamide has also been found to decrease the levels of pro-inflammatory cytokines, which are molecules involved in the immune response. Furthermore, N-butyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, which is a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-4-(1-pyrrolidinylmethyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-butyl-4-(1-pyrrolidinylmethyl)benzamide has also been found to have low toxicity and high selectivity for its target receptors. However, N-butyl-4-(1-pyrrolidinylmethyl)benzamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. N-butyl-4-(1-pyrrolidinylmethyl)benzamide also has a relatively short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-butyl-4-(1-pyrrolidinylmethyl)benzamide. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another direction is to explore its anti-cancer properties and develop new drugs based on N-butyl-4-(1-pyrrolidinylmethyl)benzamide. Furthermore, the development of new methods for the synthesis and purification of N-butyl-4-(1-pyrrolidinylmethyl)benzamide may improve its efficacy and reduce its limitations.
Propriétés
IUPAC Name |
N-butyl-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-3-10-17-16(19)15-8-6-14(7-9-15)13-18-11-4-5-12-18/h6-9H,2-5,10-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPZXAXPPBEOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4442080.png)
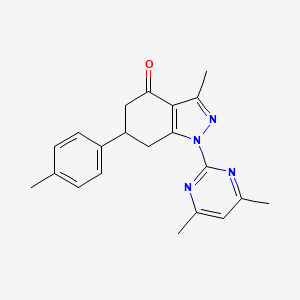
![N,N,3-trimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4442093.png)
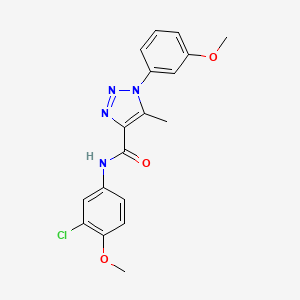
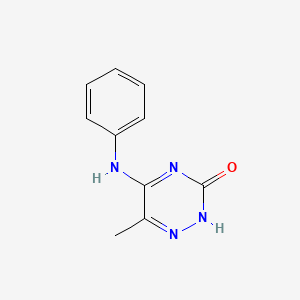
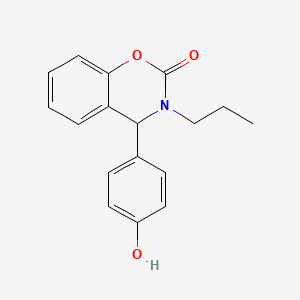
![3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4442127.png)
![1-[(dimethylamino)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4442133.png)
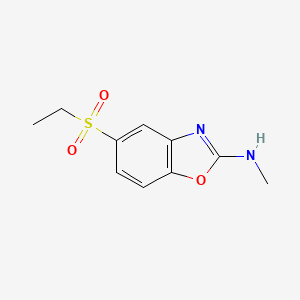
![N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B4442151.png)
![N,N-diethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4442154.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4442155.png)
![2-(methylthio)-5-[(2-pyridinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4442161.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4442166.png)